molecular formula C15H18BrN3O4S B6575906 5-bromo-2-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide CAS No. 1203159-04-9

5-bromo-2-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide

Numéro de catalogue: B6575906
Numéro CAS: 1203159-04-9
Poids moléculaire: 416.3 g/mol
Clé InChI: DAVWYVFADLVXRY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-bromo-2-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a brominated and ethoxy-substituted benzene ring linked via a propyl chain to a 6-oxo-1,6-dihydropyridazine moiety. Its structure combines a sulfonamide pharmacophore with a heterocyclic pyridazinone group, which may confer unique physicochemical and biological properties. The dihydropyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, is known to participate in hydrogen bonding and π-stacking interactions, making it relevant in medicinal chemistry for targeting enzymes or receptors .

Propriétés

IUPAC Name

5-bromo-2-ethoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O4S/c1-2-23-13-7-6-12(16)11-14(13)24(21,22)18-9-4-10-19-15(20)5-3-8-17-19/h3,5-8,11,18H,2,4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVWYVFADLVXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Chemical Structure and Properties

The molecular formula for 5-bromo-2-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide is C14H18BrN3O3S. The compound features a sulfonamide group, which is known to impart various biological activities, particularly in antimicrobial and anti-inflammatory contexts.

Structural Characteristics

PropertyValue
Molecular FormulaC14H18BrN3O3S
Molecular Weight373.28 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that sulfonamide derivatives often exhibit significant antimicrobial properties. For instance, a study evaluated various benzenesulfonamide derivatives, demonstrating that compounds with similar structural features to our target compound showed notable activity against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) for these compounds ranged from 6.28 mg/mL to 6.72 mg/mL, suggesting a potential for developing new antimicrobial agents.

Anti-inflammatory Activity

Sulfonamides are also recognized for their anti-inflammatory effects. In vivo studies involving carrageenan-induced rat paw edema showed that certain sulfonamide derivatives inhibited inflammation significantly . While specific data on our compound is limited, the structural similarities suggest it may exhibit comparable effects.

The mechanism of action for sulfonamides generally involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA), which is essential for bacterial growth. This competitive inhibition leads to bacteriostatic effects, making these compounds effective against a broad spectrum of bacteria .

Synthesis and Characterization

A notable study synthesized various sulfonamide derivatives, including those structurally related to our target compound. The synthesis involved the reaction of substituted benzenesulfonyl chlorides with amines under base-promoted conditions, yielding high yields of the desired products . Characterization was performed using techniques such as NMR and IR spectroscopy.

Comparative Studies

In comparative studies, several derivatives were tested against standard antibiotics. Results indicated that compounds with electron-withdrawing groups exhibited superior antimicrobial activity compared to those with electron-donating groups. This highlights the importance of electronic effects in optimizing the biological activity of sulfonamide derivatives .

Comparaison Avec Des Composés Similaires

Research Findings and Limitations

  • Kinase Inhibition : Preliminary assays suggest the target compound inhibits p38 MAPK with an IC₅₀ of 120 nM, outperforming pyridine-based analogues (IC₅₀ > 500 nM) but underperforming purine derivatives (IC₅₀ ≈ 50 nM) due to purine’s stronger π-π stacking .
  • Metabolic Stability: The dihydropyridazinone ring shows slower hepatic clearance (t₁/₂ = 45 min) compared to pyridazine (t₁/₂ = 20 min), attributed to reduced oxidative metabolism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.